An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: Structure, Properties, Synthesis, and Application
An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: Structure, Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-5-methylhexanoic acid, widely known by its non-proprietary name Pregabalin, is a potent gabapentinoid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[1] Initially synthesized as a potential anticonvulsant, its therapeutic applications have expanded significantly, establishing it as a key pharmaceutical agent for managing neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[2] The biological activity of 3-amino-5-methylhexanoic acid resides almost exclusively in the (S)-enantiomer, making stereospecific synthesis and analysis paramount in its development and manufacturing.[3]
This guide provides a comprehensive technical overview of (S)-3-Amino-5-methylhexanoic acid, detailing its chemical structure, physicochemical properties, spectroscopic and crystallographic data, synthesis methodologies, mechanism of action, and analytical quality control procedures.
Part 1: Chemical Structure and Stereochemistry
The fundamental structure of (S)-3-Amino-5-methylhexanoic acid is a γ-amino acid with an isobutyl group at the 3-position. The stereochemistry at the C3 carbon is crucial for its pharmacological activity.
-
IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[4]
-
CAS Number: 148553-50-8[4]
-
Molecular Formula: C₈H₁₇NO₂[4]
-
Molecular Weight: 159.23 g/mol [4]
The molecule's structure confers zwitterionic properties, allowing it to exist as a crystalline solid with high water solubility. The chiral center at the C3 position dictates the specific three-dimensional arrangement essential for high-affinity binding to its biological target.
Part 2: Physicochemical and Crystallographic Properties
The physical and chemical properties of (S)-3-Amino-5-methylhexanoic acid are critical for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white, crystalline solid.[1]
Table 1: Physicochemical Properties of (S)-3-Amino-5-methylhexanoic Acid
| Property | Value | Source(s) |
| Melting Point | 194-196 °C | [5] |
| Boiling Point | 274.0 ± 23.0 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in water, very slightly soluble in methanol, practically insoluble in heptane. | [1] |
| pKa₁ (Carboxylic Acid) | 4.2 | [1] |
| pKa₂ (Amine) | 10.6 | [1] |
| Specific Optical Rotation | [α]²³_D_ = +10.52° (c = 1.06 in water) | [5] |
| LogP (Octanol/Water) | -1.35 (at pH 7.4) | [1] |
Crystallographic Data
Single-crystal X-ray diffraction has been used to determine the solid-state structure of (S)-3-Amino-5-methylhexanoic acid. In its crystalline form, it exists as a zwitterion, with intermolecular hydrogen bonding playing a significant role in the crystal lattice.
-
Crystal System: Orthorhombic
-
Space Group: P2₁2₁2₁
These crystallographic details are fundamental for understanding the solid-state chemistry of the compound, which is vital for drug formulation and stability studies.
Part 3: Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and quality control of (S)-3-Amino-5-methylhexanoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-3-Amino-5-methylhexanoic acid displays characteristic absorption bands corresponding to its functional groups. As a zwitterion in the solid state, the spectrum reflects the carboxylate and ammonium groups.
-
~3000-2500 cm⁻¹: A broad absorption region characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group, often with multiple sub-peaks due to hydrogen bonding.[6]
-
~2970-2870 cm⁻¹: C-H stretching vibrations of the isobutyl and alkane backbone.[6]
-
~1550 cm⁻¹: N-H bending vibration of the primary amine.[7]
-
~1600-1550 cm⁻¹ & ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.
¹H NMR (400 MHz, CD₃OD):
-
δ 2.95 (1H, dd, J = 12.84, 3.54 Hz): One of the diastereotopic protons of the aminomethyl group (-CH₂-NH₂).
-
δ 2.82 (1H, dd, J = 12.82, 7.94 Hz): The other diastereotopic proton of the aminomethyl group.
-
δ 2.44 (1H, dd, J = 15.73, 3.37 Hz): One of the diastereotopic protons alpha to the carboxyl group (-CH₂-COOH).
-
δ 2.25 (1H, dd, J = 15.70, 8.76 Hz): The other diastereotopic proton alpha to the carboxyl group.
-
δ 2.06 (1H, m): The proton at the chiral center (C3).
-
δ 1.69 (1H, m): The methine proton of the isobutyl group (-CH(CH₃)₂).
-
δ 1.23 (2H, m): The methylene protons of the isobutyl group (-CH₂-CH(CH₃)₂).
-
δ 0.92 (6H, t, J = 6.42 Hz): The two methyl groups of the isobutyl group.[8]
¹³C NMR (100 MHz, CD₃OD):
-
δ 180.6: Carboxyl carbon (C1).
-
δ 45.9: Methylene carbon of the aminomethyl group (C7).
-
δ 43.4: Methylene carbon adjacent to the isobutyl group (C4).
-
δ 43.1: Methylene carbon alpha to the carboxyl group (C2).
-
δ 33.2: Chiral methine carbon (C3).
-
δ 26.2: Methine carbon of the isobutyl group (C5).
-
δ 23.2, 22.6: The two methyl carbons of the isobutyl group (C6, C6').[8]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HRMS (EI): Calculated for C₈H₁₇NO₂: 159.1259; Measured: 159.1259.[8]
Part 4: Synthesis and Manufacturing
The synthesis of (S)-3-Amino-5-methylhexanoic acid on an industrial scale requires a stereoselective approach to isolate the desired S-enantiomer. Several strategies have been developed, broadly categorized into:
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic compound and then separating the enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent like (S)-(+)-mandelic acid.[8]
-
Asymmetric Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to directly synthesize the S-enantiomer with high enantiomeric excess.
A common industrial synthesis involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The stereocenter is established through the resolution of the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Illustrative Synthesis Workflow
The following diagram illustrates a common synthetic pathway involving classical resolution.
Caption: A representative synthetic route to (S)-3-Amino-5-methylhexanoic acid via chiral resolution.
Experimental Protocol: Hofmann Rearrangement
This protocol is an illustrative example of the final step in the synthesis.
-
Preparation of the Hofmann Reagent: In a flask cooled to below 10°C, combine water, 50% sodium hydroxide solution, and bromine.
-
Reaction Setup: Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in water and a 50% sodium hydroxide solution, and cool the mixture to 5°C.
-
Reaction Execution: Add the bromine solution to the solution of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The temperature is then carefully raised to approximately 80°C.
-
Quenching and Isolation: After the reaction is complete, the solution is cooled and quenched with hydrochloric acid. The product, (S)-3-Amino-5-methylhexanoic acid, will precipitate.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Part 5: Mechanism of Action
(S)-3-Amino-5-methylhexanoic acid exerts its therapeutic effects not by interacting with GABA receptors, but by binding with high affinity to the α₂δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels in the central nervous system.[4] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.
The binding to the α₂δ-1 subunit modulates the function of these calcium channels, leading to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9] By dampening this excessive neuronal signaling, (S)-3-Amino-5-methylhexanoic acid helps to restore a more balanced state in neural circuits implicated in pain, seizures, and anxiety.
Caption: Mechanism of action of (S)-3-Amino-5-methylhexanoic acid.
Part 6: Analytical Methods for Quality Control
Ensuring the purity and stereochemical integrity of (S)-3-Amino-5-methylhexanoic acid is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.
Assay and Impurity Profiling
A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed to determine the purity of the drug substance and quantify any related impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The pH is a critical parameter for achieving good peak shape and resolution.
-
Detection: UV detection, often at a low wavelength such as 210 nm, is used as the molecule lacks a strong chromophore.[6]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Enantiomeric Purity
Determining the enantiomeric purity is essential to ensure that the inactive (R)-enantiomer is below acceptable limits. This is often achieved by HPLC using one of two approaches:
-
Chiral Stationary Phase (CSP): Using a column with a chiral stationary phase that can directly separate the S and R enantiomers.
-
Pre-column Derivatization: Reacting the sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.[4]
Protocol Outline: Enantiomeric Purity by Pre-column Derivatization with FDAA
-
Derivatization: A sample of 3-Amino-5-methylhexanoic acid is reacted with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) in a suitable solvent (e.g., acetone) and buffer (e.g., sodium bicarbonate) at a controlled temperature.
-
HPLC Analysis:
-
Column: Lichrospher C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 0.5% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 339 nm.[4]
-
-
Quantification: The peak areas of the two diastereomeric derivatives are used to calculate the percentage of the (R)-enantiomer impurity.
Part 7: Safety and Handling
(S)-3-Amino-5-methylhexanoic acid is an active pharmaceutical ingredient and should be handled with appropriate precautions.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and consult a doctor.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
-
Toxicological Information: May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[9]
For complete safety information, always refer to the current Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. (2012). Journal of the Association of Physicians of India. Retrieved January 10, 2026, from [Link]
-
Synthesis of Pregabalin. (2013). Thieme Chemistry. Retrieved January 10, 2026, from [Link]
-
Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024). Journal of Chemical Health Risks. Retrieved January 10, 2026, from [Link]
- Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents.
-
Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 10, 2026, from [Link]
-
Pregabalin | C8H17NO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 9. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
